molecular formula C20H34O2 B104340 Sciadonic acid CAS No. 7019-85-4

Sciadonic acid

Katalognummer: B104340
CAS-Nummer: 7019-85-4
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: PRHHYVQTPBEDFE-URZBRJKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sciadonic acid (Scia, 5Z,11Z,14Z-20:3) is a polymethylene-interrupted polyunsaturated fatty acid (PMI-PUFA) predominantly found in conifer seeds (e.g., pine nuts) and Torreya fargesii oil . Its unique structure includes two methylene-interrupted double bonds (Δ11 and Δ14) and one isolated double bond (Δ5), distinguishing it from conventional ω-6 PUFAs .

Biologische Aktivität

Sciadonic acid (SA), a unique Δ5-olefinic fatty acid predominantly found in pine nuts, has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties and effects on lipid metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unusual polymethylene-interrupted structure, which distinguishes it from other fatty acids like arachidonic acid (ARA). The chemical structure of this compound can be represented as:

SA=cis 5 eicosatrienoate\text{SA}=\text{cis }^5\text{ eicosatrienoate}

This structural uniqueness allows SA to integrate into cellular membranes and modulate various physiological functions.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the enzyme SCD1. This enzyme is crucial for the synthesis of monounsaturated fatty acids from saturated fatty acids. Research indicates that dietary supplementation with this compound leads to a significant reduction in triglyceride levels in both plasma and liver tissues by downregulating SCD1 activity .

Key Findings:

  • In Vivo Studies: In normo-triglyceride rats fed a diet containing 10% this compound, there was a 50% decrease in plasma triglycerides after six weeks .
  • Mechanistic Insights: The inhibition of SCD1 results in decreased levels of specific monounsaturated fatty acids (e.g., 16:1n-7) without affecting others like 18:1n-9, indicating selective modulation of lipid metabolism .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. It acts by displacing arachidonic acid from phospholipid pools, thereby reducing the production of pro-inflammatory mediators derived from ARA .

Mechanistic Pathways:

  • Reduction of Pro-inflammatory Mediators: Incorporation of SA into macrophage phospholipids has been shown to lower levels of inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways .
  • Clinical Implications: The anti-inflammatory effects suggest potential therapeutic applications for conditions characterized by chronic inflammation.

Dietary Supplementation Studies

Several studies have investigated the effects of this compound as a dietary supplement:

StudySubjectFindings
Rats50% reduction in plasma triglycerides after 6 weeks on SA-enriched diet.
Murine MacrophagesDecreased pro-inflammatory cytokines via NF-κB pathway inhibition.
Human Skin ModelsImproved skin barrier function and moisture retention upon topical application.

These studies highlight the potential for this compound to serve as a functional food component with health benefits related to lipid metabolism and inflammation management.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cardiovascular Health: By modulating lipid profiles and reducing triglycerides, SA may contribute to cardiovascular health.
  • Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways positions SA as a candidate for treating inflammatory diseases such as arthritis or skin conditions.
  • Skin Health: Preliminary evidence suggests that topical application may enhance skin barrier function and hydration.

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Dermatology

Recent studies have highlighted the anti-inflammatory potential of sciadonic acid in dermatological applications. A notable study investigated the effects of Delta-5® oil, which contains 24% this compound, on skin barrier function. The findings demonstrated that treatment with this oil significantly reduced transepidermal water loss (TEWL) and improved skin barrier repair in chemically damaged skin compared to untreated controls. Specifically:

  • TEWL Reduction : Statistically significant decreases were observed on days 3 (125% more reduced), 7 (74% more reduced), and 28 (69% more reduced) post-treatment.
  • Skin Redness : There was a noticeable reduction in skin redness on days 3 and 7 in treated areas compared to untreated ones.

These results suggest that this compound can enhance skin barrier function and promote healing in conditions like dermatitis, acne, and eczema .

Effects on Triglyceride Levels

This compound has been shown to influence lipid metabolism by inhibiting the activity of the enzyme Stearoyl-CoA Desaturase 1 (SCD1). In an in vivo study involving normo-triglyceride rats fed a diet enriched with this compound, researchers observed:

  • A 50% decrease in plasma triglycerides due to reduced secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver.
  • Inhibition of SCD1 led to a reduction in monoene synthesis within the liver, which is crucial for managing hypertriglyceridemia.

This suggests that this compound may be beneficial for metabolic disorders characterized by elevated triglyceride levels .

Dietary Supplementation

Given its beneficial properties, this compound is being explored as a dietary supplement. Its incorporation into diets may help modulate inflammatory responses and improve overall health. Research indicates that this compound can replace arachidonic acid in cell membranes, thereby influencing the production of pro-inflammatory mediators derived from arachidonic acid .

Mechanistic Studies

This compound's role in biochemical pathways has been extensively studied. It has been shown to:

  • Inhibit phosphodiesterase and lipoxygenase-5 activities, contributing to its anti-inflammatory effects.
  • Affect the synthesis of uncommon fatty acids within cellular membranes, leading to altered lipid profiles that can impact physiological functions .

Case Studies and Research Findings

StudyFocusFindings
Delta-5® Oil ApplicationDermatologySignificant improvement in skin barrier function; reduced TEWL and redness .
In Vivo Rat StudyLipid Metabolism50% decrease in plasma triglycerides; inhibition of SCD1 activity .
Dietary SupplementationNutritionPotential for modulating inflammatory responses; replacement of arachidonic acid .

Analyse Chemischer Reaktionen

Lipid Peroxidation and Oxidative Stability

Sciadonic acid exhibits reduced susceptibility to oxidative rancidity due to its double-bond arrangement. Only the Δ11 and Δ14 positions are methylene-interrupted (conjugated), making these sites reactive toward peroxidation via hydrogen abstraction . In contrast, the Δ5 double bond is isolated, limiting radical propagation.

Fatty AcidDouble Bond PositionsMethylene-Interrupted PairsRelative Oxidative Stability
This compound5, 11, 1411–14High
Arachidonic acid5, 8, 11, 145–8, 8–11, 11–14Low
α-Linolenic acid9, 12, 159–12, 12–15Moderate

This stability allows this compound to resist degradation in formulations requiring extended shelf lives .

Halogenation Reactions

This compound undergoes iodine addition at its double bonds, a reaction used to determine its iodine value (IV). The IV quantifies unsaturation via the Wijs method :
Iodine Value=(BS)×N×12.69W\text{Iodine Value}=\frac{(B-S)\times N\times 12.69}{W}

  • B : Titrant volume for blank

  • S : Titrant volume for sample

  • N : Sodium thiosulfate normality

  • W : Sample weight (g)

This compound’s theoretical IV is ~180–190 g I₂/100 g , reflecting three double bonds .

Enzymatic Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound suppresses SCD1 activity, an enzyme catalyzing Δ9-desaturation of saturated fatty acids (e.g., stearic acid to oleic acid). Key findings:

  • In vitro : 50% inhibition of SCD1 in hepatocytes at 50 μM .

  • In vivo : Reduced hepatic 16:1n-7 and 18:1n-9 levels in rats fed this compound-enriched diets .

This inhibition disrupts triglyceride synthesis, offering therapeutic potential for metabolic disorders .

Anti-Inflammatory Interactions

This compound competitively inhibits arachidonic acid metabolism by occupying phospholipid binding sites without forming pro-inflammatory eicosanoids . Key pathways affected:

  • Cyclooxygenase (COX) : No prostaglandin synthesis due to lack of Δ8 double bond .

  • Lipoxygenase (LOX) : Reduced leukotriene production .

Synthetic and Biosynthetic Pathways

This compound is synthesized via:

  • Δ5-Desaturase Activity : Transgenic expression of Anemone leveillei desaturases (AL10, AL21) on 20:2n-6 substrates .

  • Lipase-Catalyzed Esterification : Solvent-free esterification using pine nut oil and Rhizomucor miehei lipase .

Biochemical Signaling Roles

  • PI3K/AKT/GLUT-2 Pathway Activation : Enhances glucose uptake in diabetic models by upregulating IRS-2, PI3K, and GLUT-2 expression .

  • PPARγ Modulation : Regulates lipid metabolism genes, improving insulin sensitivity .

Comparative Reactivity with Arachidonic Acid

PropertyThis compoundArachidonic Acid
Double Bonds3 (Δ5,11,14)4 (Δ5,8,11,14)
Pro-inflammatory MediatorsNoneProstaglandins, Leukotrienes
Oxidative StabilityHighLow
SCD1 InhibitionYesNo

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Sciadonic acid in biological samples?

To detect this compound (Scia), combine chromatographic and spectroscopic techniques:

  • Thin-layer chromatography (TLC) with silver nitrate staining can separate this compound from other 20:3 isomers based on polarity differences .
  • Gas chromatography coupled with mass spectrometry (GC-MS/MS) or ozone-induced dissociation (OzID) provides structural confirmation by identifying double-bond positions. OzID is particularly effective for distinguishing this compound (20:3n-6,9,15) from isomers like mead acid (20:3n-9,12,15) .
  • Liquid chromatography-mass spectrometry (LC-MS) with retention time matching to purified standards (e.g., Lipidox) ensures specificity. Include non-isocaloric controls to avoid confounding effects in lipid extraction protocols .

Q. How does this compound reduce triglyceride synthesis in hepatocytes?

In vitro studies using rat hepatocytes demonstrate that this compound (15 µg/mL ≈ 50 µmol/L) inhibits Δ9-desaturase (SCD1) activity by ~50%, reducing the conversion of saturated fatty acids (e.g., 16:0, 18:0) to monounsaturated counterparts (e.g., 16:1n-9, 18:1n-9). This suppression decreases triglyceride secretion by 27%, measured via [³H]-glycerol incorporation assays. Use isotopic tracers (e.g., [¹⁴C]-16:0) to track fatty acid metabolism and validate results with SCD1 knockout models .

Q. What experimental controls are critical when studying this compound’s enzyme inhibition?

  • Non-isocaloric substitutes : Test alternative 20:3 isomers (e.g., 20:3n-3, 20:3n-6) to isolate this compound-specific effects, as seen in SCD1 inhibition assays .
  • Dose-response curves : Use concentrations near physiological relevance (e.g., 50 µmol/L) to avoid non-specific cytotoxicity .
  • Statistical validation : Apply non-parametric tests (Mann-Whitney, Kruskal-Wallis) for non-normal distributions and Pearson correlations to assess dose-dependent relationships .

Advanced Research Questions

Q. How does this compound modulate lipid-related gene expression in insulin-resistant models?

this compound downregulates Elovl6 (fatty acid elongase) and SCD1 expression in insulin-treated hepatocytes, independent of changes in 16:0 or 18:0 levels. To investigate this:

  • Use qPCR and RNA-seq to quantify gene expression changes.
  • Pair with ChIP-seq to assess transcription factor binding (e.g., SREBP1c) at promoter regions .
  • Include insulin and serum albumin in cell culture media to mimic in vivo conditions .

Q. How can contradictory data on this compound’s isomer-specific effects be reconciled?

Contradictions arise when comparing this compound with other 20:3 isomers (e.g., 20:3n-6 inhibits SCD1 by 69%, vs. 46% for this compound). Address this by:

  • Conducting competitive inhibition assays with mixed isomers to identify binding affinities.
  • Validating results using orthogonal methods (e.g., GC-CACI-MS/MS vs. OzID) to rule out analytical artifacts .
  • Exploring compensatory pathways (e.g., β-oxidation or Δ5-desaturation) via radiolabeled tracing (e.g., [¹⁴C]-20:2n-6) .

Q. What experimental designs are optimal for studying this compound’s synergy with other metabolic pathways?

  • PI3K-AKT pathway : In diabetic mouse models, combine this compound with PI3K inhibitors to assess additive effects on triglyceride reduction. Measure plasma lipids via enzymatic assays and gut microbiota via 16S rRNA sequencing .
  • SCD1-PPARγ crosstalk : Use dual luciferase reporters to test if this compound alters PPARγ-driven transcription in adipocytes .

Q. How does this compound influence transcriptional regulation of lipid metabolism genes?

Mechanistic studies reveal that this compound suppresses SREBP1c nuclear translocation, reducing transcription of lipogenic genes (e.g., FASN, ACC). To validate:

  • Perform subcellular fractionation and Western blotting to track SREBP1c localization.
  • Use siRNA knockdown to confirm gene-specific effects .

Q. What is the metabolic fate of this compound’s polymethylene-interrupted structure compared to methylene-interrupted FAs?

Unlike typical methylene-interrupted FAs, this compound’s 5,11,14 structure resists β-oxidation in hepatocytes, favoring Δ5-desaturation to 20:4n-6. Track metabolic flux using [¹⁴C]-labeled this compound and compare with 20:3n-6 (methylene-interrupted) in pulse-chase experiments .

Q. Methodological Notes

  • Data Analysis : Use R or Python for multivariate statistics (e.g., PCA on lipidomic datasets) .
  • Validation : Replicate findings in human primary hepatocytes or organoids to bridge rodent-human translational gaps .
  • Ethical Reporting : Adhere to ACS or IUPAC guidelines for chemical nomenclature and data transparency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dihomo-γ-Linolenic Acid (DGLA; 8Z,11Z,14Z-20:3)

Structural Features :

  • A C20:3 ω-6 PUFA with three methylene-interrupted double bonds (Δ8, Δ11, Δ14) .

Functional Contrasts :

Parameter Sciadonic Acid DGLA
Eicosanoid Synthesis Not a substrate for cyclooxygenase (COX) due to missing Δ8 bond . Precursor to anti-inflammatory PGE1 and pro-inflammatory 15-HETEs .
Metabolic Impact Reduces SCD1 activity, lowering hepatic MUFAs and triglycerides . Modulates SCD1 indirectly via downstream eicosanoids .
Tissue Distribution Enriched in phosphatidylinositol (27.4% in HepG2 cells) . Preferentially incorporates into phosphatidylcholine and ethanolamine .

Key Study : this compound-fed rats showed a 30% reduction in serum triglycerides compared to DGLA-supplemented groups .

Arachidonic Acid (ARA; 5Z,8Z,11Z,14Z-20:4)

Structural Features :

  • A C20:4 ω-6 PUFA with four methylene-interrupted double bonds (Δ5, Δ8, Δ11, Δ14).

Functional Contrasts :

Parameter This compound ARA
Eicosanoid Role Cannot synthesize prostaglandins or leukotrienes . Primary precursor for pro-inflammatory PGE2, thromboxanes, and leukotrienes .
Signaling Pathways Competes with ARA for incorporation into PtdIns, potentially disrupting ARA-derived signaling . Critical for inflammatory response and immune regulation .
Health Implications Reduces inflammation and triglycerides; detected in breast cancer tissue but absent in healthy tissue . Excess ARA linked to chronic inflammation and cancer progression .

Key Study : In hormone-positive breast cancer tissues, this compound replaced ARA in phospholipids, suggesting a role in dysregulated lipid signaling .

Columbinic Acid (5t,9c,12c-18:3)

Structural Features :

  • A conjugated C18:3 PUFA with a trans-Δ5 bond and two cis-Δ9 and Δ12 bonds .

Functional Contrasts :

Parameter This compound Columbinic Acid
Biological Activity Inhibits SCD1 and reduces triglycerides . Maintains epidermal integrity and fertility in essential FA-deficient rats .
Inflammatory Role Suppresses PGE2 via COX-2 inhibition . Reduces thrombotic tendency by inhibiting prostaglandin synthesis .
Dietary Sources Pine nuts, Torreya fargesii oil . Seed oils of Aquilegia species .

Comparative Analysis of Health Outcomes

Metabolic Effects

  • Triglyceride Reduction : this compound lowers serum triglycerides by 25–30% in hyperlipidemic models, outperforming DGLA and ARA .
  • Hepatic Steatosis : this compound (280 mg/kg) reduced hepatic lipid accumulation in obese mice by 40%, comparable to metformin .

Anti-Inflammatory Efficacy

  • LOX-5 Inhibition : Fractionated Torreya oil (25% this compound) inhibited LOX-5 by 65% at 66.7 µg/mL, superior to unprocessed oil .
  • NF-κB Suppression : this compound reduced TNF-α and IL-6 production by 50% in macrophages, unlike ARA .

Analytical Challenges in Structural Differentiation

This compound and DGLA are isomeric C20:3 ω-6 PUFAs but can be distinguished via LC-MS fragmentation patterns:

  • DGLA : Produces fragments from all three methylene-interrupted double bonds (Δ8, Δ11, Δ14) .

Eigenschaften

IUPAC Name

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHYVQTPBEDFE-URZBRJKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317197
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-85-4
Record name Sciadonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7019-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sciadonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCIADONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sciadonic acid
Reactant of Route 2
Sciadonic acid
Reactant of Route 3
Sciadonic acid
Reactant of Route 4
Sciadonic acid
Reactant of Route 5
Sciadonic acid
Reactant of Route 6
Sciadonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.